molecular formula C10H16ClNO B3419223 (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride CAS No. 1391449-67-4

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

Cat. No.: B3419223
CAS No.: 1391449-67-4
M. Wt: 201.69 g/mol
InChI Key: SWFKPUQRJHGZGE-QRPNPIFTSA-N
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Description

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral primary amine characterized by an ethoxy (-OCH₂CH₃) substituent at the para-position of the phenyl ring and an (S)-configured ethylamine backbone. Its molecular formula is C₁₀H₁₆ClNO, with a molecular weight of 201.13 g/mol . The compound is utilized as a chiral building block in pharmaceutical synthesis and biochemical research due to its stereospecific interactions with biological targets.

Properties

IUPAC Name

(1S)-1-(4-ethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFKPUQRJHGZGE-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704208
Record name (1S)-1-(4-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108684-07-6, 1391449-67-4
Record name (1S)-1-(4-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(4-ethoxyphenyl)ethan-1-amine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-ethoxyphenylacetone using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out under anhydrous conditions with a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) .

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation or other efficient reduction techniques. The product is then purified through crystallization or chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or oxime derivatives.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Imine or oxime derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives depending on the electrophile used.

Scientific Research Applications

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features, molecular properties, and applications of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride and related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Properties/Applications Reference
This compound 4-Ethoxy C₁₀H₁₆ClNO 201.13 AMEL-PL15645855 Chiral building block, research use
(S)-1-(4-Nitrophenyl)ethanamine hydrochloride 4-Nitro C₈H₁₀ClN₂O₂ 216.63 132873-57-5 Research chemical, biochemical studies
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride 4-Chloro, 3-methyl C₉H₁₃Cl₂N 206.11 1255306-36-5 Potential pharmaceutical intermediate
(S)-1-(4-Trifluoromethoxyphenyl)ethanamine hydrochloride 4-Trifluoromethoxy C₉H₁₀ClF₃NO 259.63 1391540-47-8 Enhanced metabolic stability
(S)-1-(4-Methoxyphenyl)ethanamine hydrochloride 4-Methoxy C₉H₁₄ClNO 187.67 Not specified Intermediate in asymmetric synthesis
(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride 4-Fluoro, 3-methoxy C₉H₁₃ClFNO 205.66 2089389-09-1 Antifungal agent candidate
Key Observations:
  • Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) reduce electron density, altering binding affinities and metabolic stability. The trifluoromethoxy group in the latter compound confers resistance to oxidative metabolism . Halogenated derivatives (e.g., chloro, fluoro) improve lipophilicity and bioavailability. The 4-chloro-3-methyl analog shows promise in drug intermediate synthesis due to its balanced solubility and reactivity .
  • Stereochemical Influence :
    Enantiomers like (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride exhibit distinct biological activities compared to their (S)-counterparts. For example, (S)-enantiomers of tert-butylphenyl derivatives demonstrated superior antifungal activity in vitro .

Protein Binding Interactions
  • HSP90 Inhibition : Indole-based ethanamine derivatives (e.g., tryptamine hydrochloride) interact with HSP90 via hydrogen bonds to GLU527 and TYR604 . While this compound lacks an indole ring, its ethoxy group may engage in hydrophobic interactions with similar residues, though experimental data are pending.
  • Antifungal Activity : (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride and related analogs inhibit fungal growth by targeting ergosterol biosynthesis pathways. The fluoro and methoxy substituents optimize steric and electronic complementarity with fungal enzymes .
Metabolic Stability
  • The trifluoromethoxy substituent in (S)-1-(4-Trifluoromethoxyphenyl)ethanamine hydrochloride reduces cytochrome P450-mediated degradation, extending half-life in vivo compared to ethoxy or methoxy analogs .

Biological Activity

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral compound with significant potential in pharmaceutical research, particularly in neuropharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₆ClNO
  • Molecular Weight : Approximately 201.69 g/mol
  • Structure : The compound features an ethoxy group attached to a phenyl ring and an amine group, contributing to its unique biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuropharmacological Effects : The compound has shown potential as a serotonin receptor modulator, which may influence mood disorders and anxiety levels. Its structural similarity to other psychoactive substances suggests possible interactions with dopaminergic and adrenergic systems.
  • Receptor Interaction Studies : Preliminary studies have focused on its effects on serotonin receptors, indicating that it may enhance mood and reduce anxiety. Additionally, investigations into its interaction with dopamine receptors provide insights into its role in neuropharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for regulating mood and emotional states.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can elucidate the unique properties of this compound:

Compound NameMolecular FormulaUnique Features
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochlorideC₁₀H₁₅ClFNOContains a fluorine atom; potential altered receptor interaction
1-(4-Methoxyphenyl)ethylamineC₉H₁₃NOLacks the ethoxy group; different pharmacological profile
(S)-(-)-1-(3-Methoxyphenyl)ethylamineC₉H₁₃NOFeatures a methoxy group instead; may exhibit different activity

The ethoxy substitution on the phenyl ring in this compound enhances its solubility and interaction potential compared to other similar compounds.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Neuroprotective Activity : In vitro studies using PC12 cells demonstrated that compounds similar to this compound exhibit neuroprotective effects against glucocorticoid-induced toxicity. These findings suggest a potential therapeutic application in treating neurodegenerative disorders .
  • Antidepressant Potential : A scaffold-hopping strategy based on in silico screening has identified derivatives of this compound that show promise as novel antidepressants, demonstrating protective effects against stress-induced neuronal damage .
  • Receptor Modulation : Investigations into the modulation of α7 nicotinic acetylcholine receptors by related compounds revealed that they can enhance receptor activity, suggesting a broader scope for their application in cognitive enhancement therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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